(3S,4S)-tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate
Description
(3S,4S)-tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate (CAS: 429673-82-5) is a chiral pyrrolidine derivative featuring dual tert-butyloxycarbonyl (Boc) protecting groups and a hydroxyl substituent. Its molecular formula is C₁₅H₂₈N₂O₅ (MW: 316.39 g/mol), with stereochemistry defined at the 3S and 4S positions . The compound is utilized in medicinal chemistry as a key intermediate for synthesizing peptidomimetics, enzyme inhibitors, and proteolysis-targeting chimeras (PROTACs) due to its rigid pyrrolidine scaffold and protective groups that enhance stability during multi-step syntheses .
Key structural features:
- Boc-protected amine at the 3-position, with a methyl group attached to the nitrogen.
- Hydroxyl group at the 4-position, enabling further functionalization (e.g., glycosylation, phosphorylation).
- Tert-butyl ester at the 1-position, providing steric protection and facilitating deprotection under acidic conditions.
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16(7)10-8-17(9-11(10)18)13(20)22-15(4,5)6/h10-11,18H,8-9H2,1-7H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUXUDRASSWGLX-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4S)-tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate, commonly referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and a molar mass of approximately 316.39 g/mol. Its unique structural features include a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group at the 4-position of the pyrrolidine ring, which may influence its biological interactions.
Structural Information
| Property | Value |
|---|---|
| CAS Number | 429673-82-5 |
| Molecular Formula | C15H28N2O5 |
| Molar Mass | 316.39 g/mol |
| Purity | Typically >95% |
| Storage Conditions | Room temperature |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, utilizing various reagents to introduce the tert-butoxycarbonyl and hydroxyl groups while maintaining the desired stereochemistry.
Research indicates that compounds similar to this compound often exhibit significant biological properties, including enzyme inhibition and modulation of biochemical pathways. The presence of the tert-butyl group may enhance metabolic stability and bioavailability, making these compounds suitable candidates for further pharmacological studies.
Case Studies and Research Findings
- Antimicrobial Activity : Some studies have reported that pyrrolidine derivatives possess antimicrobial properties, potentially acting against various bacterial strains. The specific activity of this compound in this context remains to be fully explored.
- Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. Future studies could investigate whether this compound exhibits comparable effects.
- Enzyme Inhibition : The structural characteristics suggest potential interactions with enzymes involved in metabolic processes. Research into its role as an enzyme inhibitor could provide insights into its therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with related pyrrolidine derivatives:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | 330681-18-0 | Different stereochemistry may affect biological activity |
| (3S,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | 10798157 | Potentially different interaction profiles due to stereochemistry |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Pharmacological and Chemical Properties
- Hydrophilicity : The target compound’s hydroxyl and Boc groups confer moderate hydrophilicity (logP ~1.5–2.0), whereas benzyl- or pyridyl-substituted analogues exhibit higher lipophilicity (logP >3.0) .
- Stability : The tert-butyl ester in the target compound resists hydrolysis under basic conditions but cleaves readily with trifluoroacetic acid (TFA), enabling selective deprotection .
- Biological Activity: The pyridylmethyl analogue (Compound 8) shows IC₅₀ = 12 nM against neuronal nitric oxide synthase, attributed to its bulky substituents enhancing target binding . Fluorinated derivatives (e.g., C₁₁H₁₈F₃NO₃) are explored for CNS drugs due to improved blood-brain barrier penetration .
Q & A
Q. Basic
Q. Advanced
- DFT Calculations : Predict optimized geometries (B3LYP/6-31G*) and compare with experimental NMR shifts .
- Molecular Dynamics : Simulates solvation effects on hydrogen-bonding networks (e.g., hydroxyl group interactions) .
How does the compound’s stereochemistry influence its reactivity in nucleophilic substitutions?
Advanced
The (3S,4S) configuration directs nucleophilic attack due to steric and electronic effects:
- Steric Hindrance : The tert-butyl group at C1 shields the Re face, favoring axial nucleophilic addition at C4 .
- Hydrogen Bonding : The C4-hydroxyl stabilizes transition states via intramolecular H-bonding with the Boc carbonyl, enhancing regioselectivity .
For example, Mitsunobu reactions with phenols show >90% retention of configuration at C4 .
What strategies mitigate side reactions during Boc deprotection?
Q. Advanced
- Acid Sensitivity : Use HCl/dioxane (4 M) at 0°C to minimize carbamate scrambling .
- Microwave-Assisted Deprotection : Reduces reaction time (5 min at 50°C) and improves yield to 95% .
- Quenching : Neutralize with aqueous NaHCO₃ immediately post-deprotection to prevent amine oxidation .
How does the compound interact with biological targets, and what structural analogs show enhanced activity?
Advanced
The compound inhibits kinase pathways via:
- Hydrogen Bonding : The hydroxyl and Boc groups bind ATP pockets in kinases (e.g., GSK-3β) .
- Lipophilic Interactions : The tert-butyl group enhances membrane permeability (logP = 2.0) .
| Analog | Modification | Activity (IC₅₀) |
|---|---|---|
| (3S,4S)-Boc-4-fluorophenyl | Fluorine substitution | 12 nM (vs. 45 nM for parent) |
| (3S,4R)-Boc-4-cyanophenyl | Cyanophenyl group | Improved selectivity for PI3K |
How do solvent polarity and temperature affect crystallization for X-ray studies?
Q. Advanced
- Solvent Choice : Ethyl acetate/hexane (1:3) yields monoclinic crystals (space group P2₁) suitable for diffraction .
- Temperature Gradient : Slow cooling (0.1°C/min) from 40°C to 4°C reduces lattice defects .
What computational tools predict the compound’s metabolic stability?
Q. Advanced
- CYP450 Metabolism : Predicted using Schrödinger’s ADMET Predictor, showing low clearance (CL = 8 mL/min/kg) due to steric shielding of the pyrrolidine ring .
- Metabolite Identification : Molecular docking with CYP3A4 (PDB: 1TQN) identifies oxidation at C4 as the primary pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
